3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid
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Overview
Description
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid is an organic compound that features a thiazole ring, a carbamoyl group, and a propanoic acid moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Analysis
Biochemical Properties
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to participate in various biochemical processes. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for carbohydrate metabolism . Additionally, this compound can form non-covalent complexes with proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. In certain cell types, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, the compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to result in sustained changes in gene expression and cellular metabolism, indicating potential long-term benefits or adverse effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic function . The threshold for these effects varies depending on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in carbohydrate and lipid metabolism . Additionally, it can affect the levels of certain metabolites, leading to changes in overall metabolic homeostasis . The interactions of this compound with these metabolic pathways highlight its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced by reacting the thiazole derivative with isocyanates or carbamoyl chlorides.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]propanoic acid
- **3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]butanoic acid
- **3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]acetic acid
Uniqueness
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the carbamoyl group allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.
Biological Activity
3-[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid, with the CAS number 313660-65-0, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.
The molecular formula of this compound is C8H10N2O3S, with a molar mass of 214.24 g/mol. It has a predicted density of 1.436 g/cm³ and a pKa of approximately 4.40 .
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit various biological activities, including antimicrobial, anticancer, and growth-promoting effects in plants. The specific biological activities of this compound have been investigated in several studies:
Antimicrobial Activity
One study assessed the antimicrobial properties of thiazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited promising antibacterial activity against various strains of bacteria .
Anticancer Potential
Another significant aspect of this compound is its potential role in cancer treatment. Research has shown that thiazole derivatives can inhibit specific mitotic kinesins like HSET (KIFC1), which are crucial for the survival of centrosome-amplified cancer cells. In vitro studies demonstrated that certain thiazole-based compounds could induce multipolar spindle formation in cancer cells, leading to cell death .
Case Study 1: Inhibition of HSET
A study published in the Journal of Medicinal Chemistry reported the discovery of a novel thiazole derivative that inhibited HSET with micromolar potency. The compound's ability to induce multipolarity was observed in centrosome-amplified human cancer cells, highlighting its potential as an anticancer agent .
Compound | IC50 (μM) | Effect on Multipolarity (%) |
---|---|---|
Thiazole Derivative | 13 | 21% increase |
Case Study 2: Plant Growth Promotion
Another investigation focused on the effects of thiazole derivatives on plant growth. The compound was found to promote rapeseed growth significantly, increasing seed yield and oil content. This suggests potential agricultural applications for enhancing crop productivity .
Summary of Biological Activities
Based on the available literature, the biological activities associated with this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits promising antibacterial properties against various bacterial strains. |
Anticancer | Inhibits HSET and induces multipolarity in cancer cells, potentially leading to cell death. |
Growth Promotion | Enhances growth and yield in certain crops like rapeseed. |
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEHUORHAZEGRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.